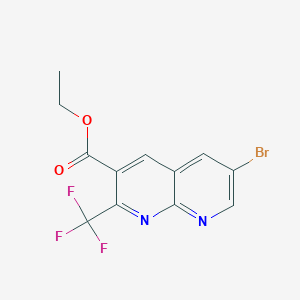

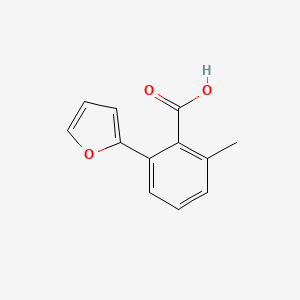

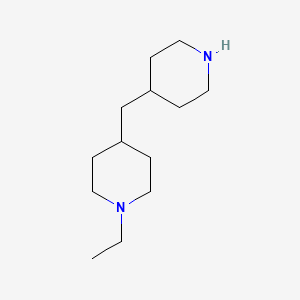

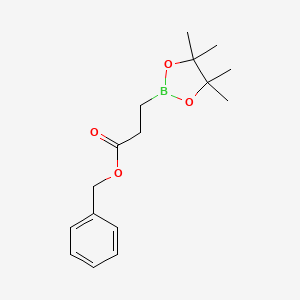

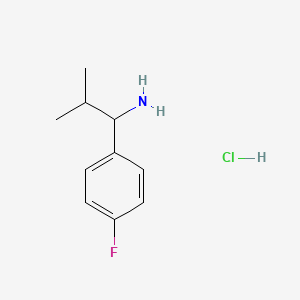

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Übersicht

Beschreibung

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

- Propanamide Derivatives with Anticancer Activity : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their promising anticancer properties. Specifically, certain derivatives demonstrated strong anticancer activity, suggesting the potential of piperidine-based compounds in cancer therapy (Rehman et al., 2018).

Molecular Docking and Structure Analysis

- RORc Inhibitors : A study on the crystal structure and molecular docking of a novel piperidine derivative highlighted its potential as a RORc inhibitor, indicating the importance of piperidine scaffolds in designing drugs targeting specific proteins (V., R. C., 2021).

Insecticidal Activity

- Piper Nigrum Linn Amides : Compounds derived from Piper nigrum, including piperidine analogs, demonstrated insecticidal activity, showcasing the versatility of piperidine-based compounds in pest control applications (Siddiqui, Gulzar, & Begum, 2002).

Antibacterial and Antifungal Activities

- Substituted Piperidines and Piperazines : Novel substituted piperidines and piperazines were synthesized and evaluated for their affinity towards dopamine D2 receptors, demonstrating the therapeutic potential of piperidine derivatives in neurological disorders (Penjisevic et al., 2016).

Drug Discovery and Medicinal Chemistry

- Orthogonally Protected Piperidin-3-ylmethanamine and Piperidin-4-ylmethanamine : This research presented a straightforward synthesis method for orthogonally protected piperidine derivatives, underlining their importance as building blocks in medicinal chemistry and drug discovery (Košak, Brus, & Gobec, 2014).

Enhancement of Antibiotic Efficacy

- Piperine as a Phytochemical Potentiator : A study on piperine, a derivative related to piperidine structures, showed its potential to enhance the efficacy of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains (Khan et al., 2006).

Zukünftige Richtungen

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .

Wirkmechanismus

Target of Action

Piperidine derivatives have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These kinases play significant roles in cell growth and differentiation.

Mode of Action

It is known that piperidine derivatives can act as inhibitors for certain kinases . They bind to the active site of these enzymes, preventing them from phosphorylating their substrates and thus inhibiting their activity.

Result of Action

If it acts as an inhibitor for kinases like alk and ros1, it could potentially halt cell growth and differentiation .

Eigenschaften

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFLUCYXXVLGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(piperidin-4-ylmethyl)piperidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)

![tert-butyl 2-(3-{[(benzyloxy)carbonyl]amino}-5-methyl-1H-pyrazol-1-yl)benzoate](/img/structure/B1440653.png)